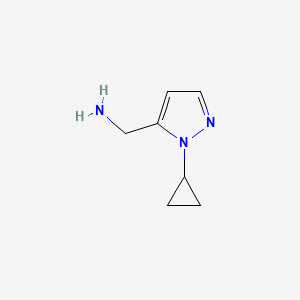![molecular formula C8H14ClNO3 B13480563 3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique bicyclic framework makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. the use of specialized equipment and reaction conditions, such as photochemical reactors, is often required to achieve the desired yield and purity. The scalability of these methods is a critical factor in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: The compound’s unique bicyclic structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions due to its distinct chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in materials science and drug development.
Uniqueness
3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is unique due to its specific bicyclic framework and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C8H14ClNO3 |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-7-3-8(4-7,6(10)11)5(2-9)12-7;/h5H,2-4,9H2,1H3,(H,10,11);1H |
Clave InChI |
MFXTWEHRTNINAJ-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C(O2)CN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)
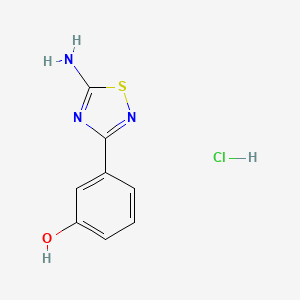
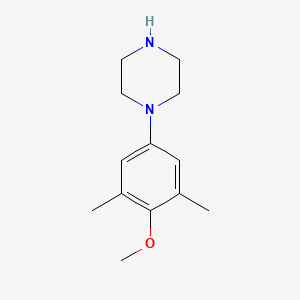

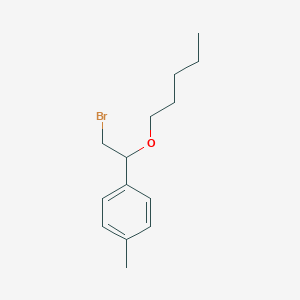
![(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)
![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)
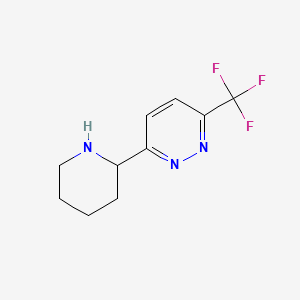
![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)
![[3-(Methoxymethyl)piperidin-3-yl]methanol](/img/structure/B13480527.png)
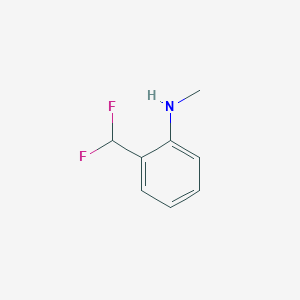
![6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B13480530.png)

